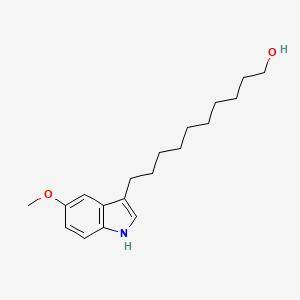
Benzonitrile, 4-(3,5-dioxo-1-pyrazolidinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzonitrile, 4-(3,5-dioxo-1-pyrazolidinyl)- is a chemical compound with the molecular formula C₁₀H₇N₃O₂ It is characterized by the presence of a benzonitrile group attached to a pyrazolidinyl ring with two keto groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzonitrile, 4-(3,5-dioxo-1-pyrazolidinyl)- can be achieved through several methods. One common approach involves the reaction of benzaldehyde with hydroxylamine hydrochloride to form benzonitrile. This reaction typically requires a phase transfer catalyst such as tetrabutylammonium bromide and a solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures, around 135°C, for approximately 4.5 hours, yielding benzonitrile with a high efficiency .
Industrial Production Methods
Industrial production methods for benzonitrile, 4-(3,5-dioxo-1-pyrazolidinyl)- often involve the use of green chemistry principles. For instance, the use of ionic liquids as recycling agents has been explored to minimize environmental impact. In this method, hydroxylamine 1-sulfobutyl pyridine hydrosulfate salt is used as an alternative to hydroxylamine hydrochloride, eliminating the need for metal salt catalysts and simplifying the separation process .
Chemical Reactions Analysis
Types of Reactions
Benzonitrile, 4-(3,5-dioxo-1-pyrazolidinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions include amines, oxides, and substituted derivatives of the original compound. These products are valuable intermediates in the synthesis of more complex molecules.
Scientific Research Applications
Benzonitrile, 4-(3,5-dioxo-1-pyrazolidinyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pesticides, and advanced coatings.
Mechanism of Action
The mechanism of action of benzonitrile, 4-(3,5-dioxo-1-pyrazolidinyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. The presence of the nitrile and pyrazolidinyl groups allows it to form strong interactions with biological molecules, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to benzonitrile, 4-(3,5-dioxo-1-pyrazolidinyl)- include:
- 3,5-di(1H-1,2,4-triazol-1-yl)benzonitrile
- 5-(3,5-di(1H-1,2,4-triazol-1-yl)phenyl)-2H-tetrazole
Uniqueness
What sets benzonitrile, 4-(3,5-dioxo-1-pyrazolidinyl)- apart from these similar compounds is its unique combination of the benzonitrile and pyrazolidinyl groups. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
820238-58-2 |
|---|---|
Molecular Formula |
C10H7N3O2 |
Molecular Weight |
201.18 g/mol |
IUPAC Name |
4-(3,5-dioxopyrazolidin-1-yl)benzonitrile |
InChI |
InChI=1S/C10H7N3O2/c11-6-7-1-3-8(4-2-7)13-10(15)5-9(14)12-13/h1-4H,5H2,(H,12,14) |
InChI Key |
QINHGXJVMVHYAT-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NN(C1=O)C2=CC=C(C=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(Benzenesulfonyl)methyl]-1,3-difluorobenzene](/img/structure/B12524842.png)
![1,1'-{[2,5-Bis(dodecyloxy)-1,4-phenylene]di(ethene-2,1-diyl)}bis(4-nitrobenzene)](/img/structure/B12524847.png)
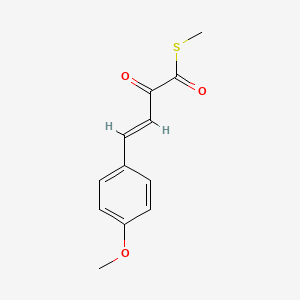
![1-(4-Chlorophenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B12524854.png)
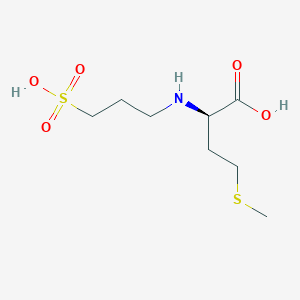
![4,4'-[(2,5-Dimethoxy-1,4-phenylene)di(ethyne-2,1-diyl)]di(benzene-1-thiol)](/img/structure/B12524863.png)
![Trimethyl{[3,4,5-tris(dodecyloxy)phenyl]ethynyl}silane](/img/structure/B12524870.png)
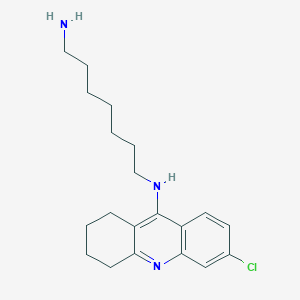

![Quinoline, 8-[(1,1-dimethylethyl)thio]-2-methyl-](/img/structure/B12524880.png)
![3-(Benzenesulfonyl)-1-{[(2S)-pyrrolidin-2-yl]methyl}-1H-indazole](/img/structure/B12524888.png)
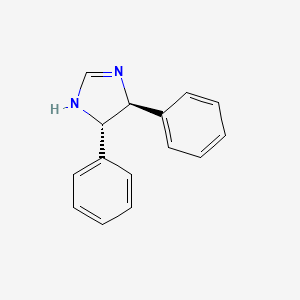
methyl}pyridine](/img/structure/B12524895.png)
